2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
CAS No. |
332909-34-9 |
|---|---|
Molecular Formula |
C26H27N5OS |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H27N5OS/c1-18-12-14-21(15-13-18)28-24(32)17-33-26-30-29-23(31(26)22-10-5-4-6-11-22)16-27-25-19(2)8-7-9-20(25)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |
InChI Key |
CQPJRHGKNDFFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C=CC=C4C)C |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Construction
The 1,2,4-triazole core is synthesized through cyclization of thiosemicarbazide derivatives with formic acid or its analogs. A representative method from patent literature involves:
-
Reacting phenylhydrazine hydrochloride with glyoxylic acid in a water-acetonitrile mixture at room temperature to form a hydrazone intermediate.
-
Cyclization with formic acid at 50–80°C yields the 4-phenyl-4H-1,2,4-triazole-3-thione scaffold. This step achieves >85% yield when using a 1:1 molar ratio of hydrazone to formic acid.
Table 1: Optimization of Triazole Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 50–80°C | 88 |
| Solvent | Water-acetonitrile (4:1) | 85 |
| Catalyst | Formic acid | 90 |
| Reaction Time | 6–8 hours | 87 |
Functionalization with Aromatic Substituents
The 2,6-dimethylphenylaminomethyl group is added via reductive amination:
Table 2: Reductive Amination Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 25°C | 75 |
| Reducing Agent | NaBH4 | 80 |
| Solvent | Methanol | 78 |
| Reaction Time | 4 hours | 82 |
Critical Analysis of Methodologies
Regioselectivity Challenges
Early methods suffered from poor regioselectivity during triazole formation, producing mixtures of 1,2,4- and 1,3,4-triazole isomers. The use of formic acid as both solvent and catalyst suppresses byproduct formation by favoring the 1,2,4-triazole tautomer.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, acetonitrile) improve thioether coupling yields by stabilizing reactive intermediates.
-
Low temperatures (0–5°C) during acetamide coupling minimize hydrolysis of the thioether group.
Characterization and Validation
The final product is validated using:
-
1H NMR : Aromatic protons from the p-tolyl (δ 7.1–7.3 ppm) and 2,6-dimethylphenyl groups (δ 2.2–2.4 ppm) confirm substitution patterns.
-
Mass spectrometry : Molecular ion peak at m/z 543.6 [M+H]+ matches the theoretical molecular weight.
-
HPLC purity : >98% purity achieved via recrystallization from ethanol-water.
Industrial Scalability Considerations
The patent EP3486235A1 highlights advantages for industrial production:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings and the triazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated compounds, strong acids or bases, and various catalysts can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its triazole ring and aromatic groups. It could be studied for its potential as a ligand in biochemical assays or as a probe in molecular biology.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with specific enzymes or receptors could make it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The triazole ring and aromatic groups might facilitate binding to target proteins, while the thioether linkage could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural analogs include 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21 from ). The table below highlights critical differences:
Key Findings:
Substituent Impact: The furan-2-yl group in the reference compound () contributes to π-π interactions with biological targets, enhancing anti-exudative effects. The p-tolyl acetamide chain in the target compound vs. variable R groups in the furan derivatives could influence solubility and pharmacokinetics.
Biological Activity :
- In , furan-derived analogs at 10 mg/kg demonstrated comparable or superior anti-exudative activity to diclofenac sodium (8 mg/kg) in rodent models . However, the target compound’s efficacy remains uncharacterized in the provided evidence.
Therapeutic Potential: The absence of an amino group (replaced by (2,6-dimethylphenyl)aminomethyl in the target compound) may reduce polarity, favoring blood-brain barrier penetration or prolonged half-life. This modification could expand therapeutic applications beyond inflammation (e.g., neuropathic pain).
Biological Activity
The compound 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a triazole ring and various aromatic groups, which are known to contribute to diverse biological activities. The molecular formula of the compound is , and it has a molecular weight of approximately 471.6 g/mol .
Structure and Synthesis
The synthesis of this compound typically involves several multi-step processes that include the formation of the triazole ring and the introduction of the thioacetamide and dimethylphenyl groups. Reaction conditions are critical for maximizing yield and purity .
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antitubercular Activity : Compounds with triazole structures have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with similar scaffolds have reported IC50 values in the micromolar range against this pathogen .
- Inhibition of Serine Proteases : Some derivatives have demonstrated potent inhibitory activity against serine proteases, which are crucial for various physiological processes. One study noted an IC50 value as low as 0.015 mg for a closely related compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly influences biological activity. For example, modifications to the para position of the acetanilide ring can enhance inhibitory potential against target enzymes .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to This compound :
- Antitubercular Activity : A study evaluated various triazole derivatives for their efficacy against M. tuberculosis, identifying key structural features that enhance activity. The most active compounds exhibited IC90 values below 10 mM .
- Serine Protease Inhibition : Another research focused on triazole-based inhibitors against serine proteases, highlighting the importance of substituent positioning on the aryl rings for maximizing inhibitory effects .
Data Tables
| Compound Name | Molecular Formula | Key Biological Activity | IC50 Value (mg) |
|---|---|---|---|
| Compound A | C27H29N5OS | Antitubercular | 7.05 |
| Compound B | C27H29N5OS | Serine Protease Inhibitor | 0.015 |
| Compound C | C27H29N5OS | Anticancer | 2.03 |
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?
The synthesis of triazole-acetamide derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via refluxing intermediates with catalysts like pyridine and Zeolite (Y-H) at 150°C for 5 hours, followed by purification using recrystallization from ethanol . Key parameters include solvent choice (e.g., DMF for solubility), pH control, and reaction time monitoring via TLC .
Q. How can the structure of the compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic techniques:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Initial screening often includes:
- Antimicrobial assays (e.g., agar diffusion against E. coli and S. aureus) .
- Anticancer activity via MTT assays using cell lines like HeLa or MCF-7 .
- Molecular docking to predict interactions with targets like kinases or microbial enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from solvation effects or conformational flexibility. Strategies include:
- MD simulations to assess binding stability under physiological conditions .
- SAR studies to modify substituents (e.g., replacing p-tolyl with fluorophenyl) and re-evaluate activity .
- Metabolic stability tests to rule out rapid degradation in vitro .
Q. What strategies enhance the selectivity of the compound for specific biological targets?
- Rational design : Introduce steric hindrance (e.g., bulkier substituents on the triazole ring) to reduce off-target binding .
- Prodrug modification : Mask polar groups (e.g., acetamide) to improve membrane permeability .
- Isosteric replacement : Substitute sulfur in the thioether group with selenium to modulate electronic effects .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- HPLC-MS/MS for high-resolution separation and mass analysis .
- Stability studies under stress conditions (e.g., UV light, acidic/basic pH) to track degradation pathways .
- X-ray crystallography to resolve ambiguous structural features in impurities .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity during scale-up synthesis?
- Elemental analysis (C, H, N, S) to verify stoichiometry .
- HPLC-DAD for quantifying impurities (>99% purity threshold) .
- DSC/TGA to evaluate thermal stability and crystallinity .
Q. How should researchers design controls to validate biological activity assays?
- Positive controls : Use established drugs (e.g., cisplatin for anticancer assays) .
- Negative controls : Include solvent-only and scaffold-only (e.g., unsubstituted triazole) samples .
- Dose-response curves to calculate IC50/EC50 values .
Data Interpretation and Troubleshooting
Q. How to address inconsistent NMR data across synthetic batches?
Q. What computational tools are recommended for predicting ADMET properties?
- SwissADME for absorption and permeability .
- ProtoX for toxicity profiling (e.g., hepatotoxicity risk) .
- Molecular dynamics with GROMACS to simulate blood-brain barrier penetration .
Future Research Directions
Q. What unexplored structural modifications could improve pharmacokinetics?
- Hybrid analogs : Conjugate with known pharmacophores (e.g., coumarin for fluorescence tracking) .
- Biotinylation : Facilitate target identification via affinity chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
